2,6-Dihydroxypyridine-4-carboxamide
Overview
Description
2,6-Dihydroxypyridine-4-carboxamide is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes two hydroxyl groups and a carboxamide group attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that dihydropyridines, a class of compounds to which 2,6-dihydroxypyridine-4-carboxamide belongs, predominantly act on blood vessels to promote vasodilation . They bind to and block voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
Mode of Action
Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
It is known that the blocking of calcium channels by dihydropyridines leads to a decrease in blood vessel contraction, resulting in sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Result of Action
The blocking of calcium channels by dihydropyridines, a class of compounds to which this compound belongs, leads to a decrease in blood vessel contraction, resulting in sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Action Environment
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Analysis
Biochemical Properties
The compound is expected to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified in the literature .
Cellular Effects
It is hypothesized that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2,6-Dihydroxypyridine-4-carboxamide in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxypyridine-4-carboxamide typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2,6-dihydroxypyridine with a suitable carboxamide precursor under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxypyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,6-diketopyridine-4-carboxamide.
Reduction: Formation of 2,6-dihydroxypyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dihydroxypyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dihydroxypyridine: Shares the hydroxyl groups but lacks the carboxamide group.
2,6-Dihydroxypyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.
2,6-Dihydroxybenzoic acid: Similar hydroxyl groups but with a carboxylic acid instead of a carboxamide.
Uniqueness: 2,6-Dihydroxypyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQTDZQLZTGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547357 | |
Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-64-3 | |
Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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